4-Desmethyl Istradefylline 4-Desmethyl Istradefylline an impurity of Istradefylline
Brand Name: Vulcanchem
CAS No.: 160434-48-0
VCID: VC0193605
InChI: InChI=1S/C19H22N4O4/c1-5-22-17-16(18(25)23(6-2)19(22)26)21(3)15(20-17)10-8-12-7-9-13(24)14(11-12)27-4/h7-11,24H,5-6H2,1-4H3/b10-8+
SMILES: CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)O)OC)C
Molecular Formula: C19H22N4O4
Molecular Weight: 370.41

4-Desmethyl Istradefylline

CAS No.: 160434-48-0

Cat. No.: VC0193605

Molecular Formula: C19H22N4O4

Molecular Weight: 370.41

Purity: > 95%

* For research use only. Not for human or veterinary use.

4-Desmethyl Istradefylline - 160434-48-0

Specification

CAS No. 160434-48-0
Molecular Formula C19H22N4O4
Molecular Weight 370.41
IUPAC Name 1,3-diethyl-8-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-7-methylpurine-2,6-dione
Standard InChI InChI=1S/C19H22N4O4/c1-5-22-17-16(18(25)23(6-2)19(22)26)21(3)15(20-17)10-8-12-7-9-13(24)14(11-12)27-4/h7-11,24H,5-6H2,1-4H3/b10-8+
SMILES CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)O)OC)C

Introduction

Chemical Structure and Properties

4-Desmethyl Istradefylline is characterized by its purine derivative structure with the molecular formula C19H22N4O4 . It has a molecular weight of approximately 370.4 g/mol . Structurally, it differs from Istradefylline by the absence of a methyl group, as implied by its "desmethyl" designation, specifically at the 4' position of the phenyl ring.

The IUPAC name for 4-Desmethyl Istradefylline is 1,3-diethyl-8-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-7-methylpurine-2,6-dione . This compound is also known by several synonyms, including Istradefylline metabolite M1, 4'-O-Demethyl istradefylline, and (E)-1,3-diethyl-8-(4-hydroxy-3-methoxystyryl)-7-methyl-1H-purine-2,6(3H,7H)-dione .

Table 1: Physical and Chemical Properties of 4-Desmethyl Istradefylline

PropertyValueReference
Molecular FormulaC19H22N4O4
Molecular Weight370.4 g/mol
CAS Number160434-48-0
IUPAC Name1,3-diethyl-8-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-7-methylpurine-2,6-dione
XLogP3-AA2.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count5
Exact Mass370.16410520 Da

The chemical structure of 4-Desmethyl Istradefylline includes several functional groups that contribute to its pharmacological activity. The purine core provides the scaffold for its biological activity, while the hydroxyl and methoxy substituents on the phenyl ring contribute to its receptor-binding properties. The compound undergoes various chemical transformations, primarily due to its structure as a purine derivative, which are important for understanding its metabolism and pharmacokinetics in biological systems.

Biological Activity and Mechanism of Action

4-Desmethyl Istradefylline functions primarily as an adenosine A2A receptor antagonist, similar to its parent compound Istradefylline. The adenosine A2A receptor plays a crucial role in various neurological functions and is particularly relevant in the context of Parkinson's disease treatment. By selectively antagonizing this receptor, 4-Desmethyl Istradefylline can modulate dopaminergic neurotransmission in the basal ganglia, which may help alleviate some of the motor symptoms associated with Parkinson's disease.

The compound exhibits significant biological activity with a reported Ki value (a measure of binding affinity) of approximately 2.2 nM . This value indicates a high potency in inhibiting the A2A receptor's activity, making it a promising candidate for therapeutic applications. The high binding affinity suggests that 4-Desmethyl Istradefylline can effectively compete with adenosine for binding to the A2A receptor, thereby blocking its actions.

Table 2: Pharmacological Properties of 4-Desmethyl Istradefylline

PropertyValue/DescriptionReference
Primary TargetAdenosine A2A receptor
ActionAntagonist
Binding Affinity (Ki)2.2 nM
Secondary EffectsModulation of neurotransmitter release, Influence on neuronal signaling pathways
Therapeutic ContextParkinson's disease, particularly for "off" episodes

The mechanism of action of 4-Desmethyl Istradefylline involves reducing the overactive striatopallidal output associated with Parkinson's disease . In the striatum, A2A receptors are predominantly expressed on the medium spiny neurons of the indirect pathway. By antagonizing these receptors, 4-Desmethyl Istradefylline can potentially decrease the inhibitory output from the striatum to the external globus pallidus, ultimately resulting in increased thalamic activation of the motor cortex. This mechanism may help alleviate motor symptoms such as "off" episodes experienced by patients undergoing treatment with levodopa/carbidopa.

Pharmacological Significance

The pharmacological significance of 4-Desmethyl Istradefylline lies primarily in its potential applications for Parkinson's disease treatment. As a metabolite of Istradefylline, it shares many of the parent compound's therapeutic properties but may exhibit distinct pharmacokinetic profiles that could influence its clinical utility.

In the context of Parkinson's disease, the primary pharmacological significance of 4-Desmethyl Istradefylline stems from its ability to modulate dopamine signaling indirectly through A2A receptor antagonism. This mechanism is particularly valuable as a complementary approach to traditional dopamine replacement therapies like levodopa. By targeting different aspects of the basal ganglia circuitry, 4-Desmethyl Istradefylline may help address some of the limitations of current Parkinson's disease treatments.

Studies have shown that this compound can modulate neurotransmitter release and influence neuronal signaling pathways, contributing to its therapeutic effects . The antagonistic action at A2A receptors may be particularly beneficial in reducing the overactive striatopallidal output associated with Parkinson's disease, thus potentially alleviating motor symptoms such as "off" episodes experienced by patients undergoing treatment with levodopa/carbidopa.

Research AreaKey FindingsImplicationsReference
Receptor BindingHigh affinity for A2A receptors (Ki ≈ 2.2 nM)Potential for high potency with selective action
Neurological EffectsModulation of neurotransmitter release and neuronal signalingPotential benefits for neurological disorders
Therapeutic ApplicationsPotential to alleviate "off" episodes in Parkinson's diseaseComplementary approach to levodopa therapy
MetabolismSignificant metabolite of IstradefyllineImportant for understanding Istradefylline pharmacokinetics

The therapeutic potential of 4-Desmethyl Istradefylline extends beyond its direct effects on motor symptoms. By modulating neurotransmitter release and influencing neuronal signaling pathways, the compound may have broader neuroprotective effects that could be beneficial in slowing disease progression, although more research is needed to confirm this hypothesis.

ConcentrationAmount of Compound
1 mg5 mg10 mg
1 mM2.6998 mL13.4989 mL26.9978 mL
5 mM0.540 mL2.6998 mL5.3996 mL
10 mM0.270 mL1.3499 mL2.6998 mL
50 mM0.054 mL0.270 mL0.540 mL

Data derived from

It is recommended to use the prepared stock solutions as soon as possible to ensure maximum potency and reliability in experimental settings. The choice of solvent should be appropriate for the intended application and consider the compound's solubility characteristics to achieve optimal dissolution.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator